Chromic acid

説明

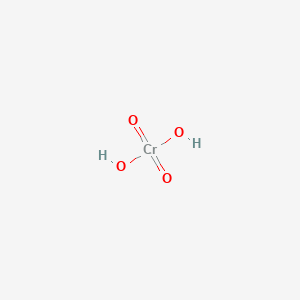

Structure

2D Structure

特性

IUPAC Name |

dihydroxy(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVSOGSZCMJSLX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Cr](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2CrO4, CrH2O4 | |

| Record name | chromic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034455 | |

| Record name | Chromic(VI) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.010 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4); [NIOSH] Dark, red-purple solid; Soluble in water; [ACGIH] | |

| Record name | Chromic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.1X10+6 mg/L at 17 °C, In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/, In water, 1854 g/L at 20 °C, Soluble in alcohol and mineral acids /Anhydrous chromic acid/, For more Solubility (Complete) data for CHROMIC ACID (6 total), please visit the HSDB record page. | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.67-2.82 /Anhydrous chromic acid/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark purplish-red crystals /Anhydrous chromic acid/, Red ortho crystals /Anhydrous chromic acid, chromic trioxide/, Brown solid | |

CAS No. |

7738-94-5 | |

| Record name | Chromic acid (H2CrO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7738-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic(VI) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA8VOV0V7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

196 °C /Anhydrous chromic acid/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Preparative Methodologies of Chromic Acid Systems

Industrial-Scale Production of Chromic Acid Precursors

The industrial production of this compound begins with the processing of chromium ore to create soluble dichromate salts, which are the primary precursors.

The principal raw material for virtually all chromium compounds is chromite ore, which contains chromium(III) oxides. wikipedia.org The industrial synthesis of sodium dichromate, the most common precursor, is a multi-step process that begins with this ore. cargohandbook.comindexcopernicus.com

The process is initiated by fusing the chromite ore with a base, typically sodium carbonate (soda ash), in a rotary kiln at temperatures around 1000–1100 °C in the presence of excess air, which acts as the oxygen source. wikipedia.orgcargohandbook.comresearchgate.net This high-temperature oxidative roasting converts the water-insoluble chromium(III) oxide into soluble sodium chromate (B82759). wikipedia.orgindexcopernicus.com

Roasting Reaction: 2 Cr₂O₃ + 4 Na₂CO₃ + 3 O₂ → 4 Na₂CrO₄ + 4 CO₂ wikipedia.org

Following the roasting, the resulting clinker is leached with hot water to dissolve the sodium chromate. wikipedia.orgcargohandbook.com At this stage, other components of the ore, such as iron and aluminum compounds, remain largely insoluble and can be separated by filtration. wikipedia.orgresearchgate.net

The resulting alkaline solution of sodium chromate is then converted to sodium dichromate. This is achieved by acidification, which shifts the chemical equilibrium from chromate to dichromate. doubtnut.com This step can be carried out using either sulfuric acid or, more commonly, carbon dioxide under pressure. wikipedia.orggoogle.com

Acidification Reactions:

2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O doubtnut.com

2 Na₂CrO₄ + 2 CO₂ + H₂O → Na₂Cr₂O₇ + 2 NaHCO₃ wikipedia.org

Sodium dichromate is significantly more soluble in water than its potassium counterpart, making it the preferred intermediate in large-scale industrial processes. wikipedia.orgcargohandbook.com The sodium dichromate is then typically isolated as a dihydrate (Na₂Cr₂O₇·2H₂O) by crystallization. wikipedia.orgcargohandbook.com Millions of kilograms of sodium dichromate are produced annually through this method. wikipedia.org

| Step | Process | Key Reagents | Primary Product | Reference |

|---|---|---|---|---|

| 1 | Alkaline Roasting | Chromite Ore (Cr₂O₃), Sodium Carbonate (Na₂CO₃), Air (O₂) | Sodium Chromate (Na₂CrO₄) | wikipedia.org, cargohandbook.com |

| 2 | Leaching | Hot Water | Aqueous Sodium Chromate Solution | wikipedia.org |

| 3 | Acidification | Sulfuric Acid (H₂SO₄) or Carbon Dioxide (CO₂) | Sodium Dichromate (Na₂Cr₂O₇) | wikipedia.org, doubtnut.com |

| 4 | Crystallization | - | Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O) | wikipedia.org |

Industrially, this compound is most often generated from the sodium dichromate precursor. The term "this compound" in this context typically refers to a mixture containing chromium trioxide (CrO₃), the anhydride (B1165640) of this compound. wikipedia.org

The conversion is achieved by reacting sodium dichromate with concentrated sulfuric acid. wikipedia.orgindexcopernicus.com This reaction precipitates chromium trioxide, which can then be separated.

An alternative and more modern approach involves electrochemical processes, where a sodium dichromate solution is electrolyzed to produce this compound. google.comgoogle.com

Overview of Dichromate Synthesis from Chromium Ore

Laboratory Synthesis and In Situ Generation of this compound Reagents

In a laboratory setting, this compound is rarely stored as a pure compound but is typically generated in situ from its more stable salt precursors for immediate use, often as a potent oxidizing agent for cleaning glassware or in organic synthesis. quora.comlibretexts.org

The most common laboratory preparation of a this compound cleaning solution involves the careful addition of concentrated sulfuric acid to a saturated aqueous solution or paste of an alkali metal dichromate, such as potassium dichromate or sodium dichromate. quora.comvedantu.combyjus.com

A typical procedure involves dissolving the dichromate salt in a minimal amount of warm water to form a paste, followed by the slow and cautious addition of concentrated sulfuric acid. vedantu.comyoutube.com The reaction is highly exothermic. youtube.com The resulting mixture contains a variety of chromium(VI) species, including this compound (H₂CrO₄) and dithis compound (H₂Cr₂O₇). byjus.com The appearance of red crystals of chromium trioxide (CrO₃) indicates a potent cleaning solution. quora.com

General Laboratory Preparation Reaction: K₂Cr₂O₇ + 2 H₂SO₄ → 2 CrO₃ + 2 KHSO₄ + H₂O youtube.com

Alternatively, molecular this compound can be formed by adding chromium trioxide directly to water, which is analogous to the production of sulfuric acid from sulfur trioxide. wikipedia.org All common chromium(VI) precursors, including sodium chromate, sodium dichromate, potassium chromate, potassium dichromate, and chromium trioxide, form this compound (H₂CrO₄) when mixed with aqueous acid. libretexts.org

| Chromium(VI) Source | Acid | Key Product | Reference |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Concentrated Sulfuric Acid (H₂SO₄) | This compound / Chromium Trioxide | quora.com, youtube.com |

| Sodium Dichromate (Na₂Cr₂O₇) | Concentrated Sulfuric Acid (H₂SO₄) | This compound / Chromium Trioxide | vedantu.com |

| Chromium Trioxide (CrO₃) | Water (H₂O) | Molecular this compound (H₂CrO₄) | wikipedia.org |

For specialized research applications, this compound salts of less common alkali metals, such as rubidium dichromate (Rb₂Cr₂O₇), are synthesized. These compounds are primarily used in materials science and specialized chemical synthesis.

One preparative method involves a metathesis reaction by dissolving rubidium chloride and ammonium (B1175870) dichromate in a minimal amount of warm water. youtube.com Upon cooling the combined solutions, rubidium dichromate, being less soluble, crystallizes out while the highly soluble ammonium chloride remains in solution. youtube.com

Another established method is the reaction of rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (B78521) (RbOH) with a stoichiometric amount of chromium trioxide (CrO₃), followed by evaporation of the solution to yield rubidium dichromate crystals. chemicalbook.comchemicalbook.com The synthesis can also be achieved by reacting dithis compound with rubidium hydroxide or carbonate in stoichiometric proportions.

Preparation from Alkali Metal Dichromates and Chromium Trioxide

Electrochemical Approaches to this compound Production and Regeneration

Electrochemical methods offer a "green" alternative for both the primary production of this compound and the regeneration of spent chromium-containing solutions from industrial processes like chrome plating. researchgate.net These processes can offer high current efficiency and reduce the pollution associated with traditional chemical routes. google.comresearchgate.net

The core of this technology is a two-compartment electrolysis cell separated by a cation-exchange membrane, such as Nafion. google.comresearchgate.net In the production of this compound from sodium dichromate, an aqueous solution of sodium dichromate is fed into the anode compartment. google.comresearchgate.net During electrolysis, sodium ions (Na⁺) migrate across the membrane into the cathode compartment, where they form sodium hydroxide. In the anode compartment, the depletion of positive ions and the production of H⁺ ions at the anode convert dichromate ions into this compound. google.com This can be performed in a multi-stage process to achieve a high degree of conversion. google.comgoogle.com

Electrochemical Regeneration is particularly valuable for treating spent this compound baths, which contain trivalent chromium (Cr³⁺) and other metallic impurities. google.com In this process, the spent solution containing chromium(III) sulfate (B86663) is introduced into the anode compartment of an electrolytic cell. researchgate.netgoogle.com Anodic oxidation converts the Cr³⁺ back to hexavalent chromium (Cr⁶⁺), thereby regenerating the this compound. google.comresearchgate.net The efficiency of this process depends on factors such as current density, temperature, and electrode material, with lead dioxide-based anodes often showing high electrocatalytic activity. researchgate.nettandfonline.com Three-compartment cells can also be employed to remove cationic impurities and recover pure this compound. jept.de

Continuous Electrolytic Methods for this compound Solutions

Continuous electrolytic methods offer a direct route to the synthesis of this compound solutions, primarily through the oxidation of trivalent chromium (Cr(III)) or the electrolysis of dichromate solutions. These processes are often employed for the regeneration of spent this compound baths used in various industrial applications like metal finishing and etching. 911metallurgist.com

A common setup for the continuous electrolytic regeneration of this compound involves a two-compartment or three-compartment electrochemical cell separated by ion-exchange membranes. google.comutwente.nl In a typical two-compartment cell, the spent this compound solution, containing trivalent chromium ions, is introduced into the anode compartment. 911metallurgist.com An electric potential is applied across the electrodes, causing the trivalent chromium ions to be oxidized to hexavalent chromium (in the form of this compound) at the anode. 911metallurgist.com Simultaneously, in the cathode compartment, a catholyte such as sulfuric acid is circulated, where the primary reaction is the evolution of hydrogen gas. 911metallurgist.comcecri.res.in Cation-selective membranes are often used to separate the anode and cathode compartments, allowing the passage of cations while preventing the mixing of the anolyte and catholyte. google.com

The efficiency of this process is influenced by several factors, including the anode material, current density, temperature, and the composition of the electrolyte. Lead dioxide (PbO₂) anodes, often on a titanium or graphite (B72142) substrate, are widely used due to their high oxygen evolution overpotential and catalytic activity for the oxidation of Cr(III). jcsp.org.pkyunchtitanium.comresearchgate.net The process can be operated in a continuous flow manner, where the spent solution is continuously fed into the cell and the regenerated this compound solution is withdrawn. google.com

Multi-stage electrolysis systems can be employed to achieve higher conversion rates of dichromate to this compound. In such systems, the solution flows through a series of electrolysis cells, with the conversion increasing at each stage. google.com This approach allows for precise control over the final concentration of the this compound solution. google.com

Anodic Oxidation of Trivalent Chromium for Hexavalent Chromium Regeneration

The anodic oxidation of trivalent chromium (Cr(III)) to hexavalent chromium (Cr(VI)) is the core reaction in the electrolytic regeneration of this compound solutions. This process is crucial for recycling spent chromium plating and etching baths, which become depleted of Cr(VI) and accumulate Cr(III) during use. 911metallurgist.comresearchgate.netelectrochemsci.org

The electrochemical regeneration is typically carried out in a divided electrolytic cell, where the anolyte (containing Cr(III)) is separated from the catholyte by a porous diaphragm or an ion-exchange membrane. electrochemsci.orggoogle.com This separation is essential to prevent the newly formed Cr(VI) at the anode from being reduced back to Cr(III) at the cathode. electrochemsci.org

Anode Materials and Reactions:

The choice of anode material is critical for the efficiency of Cr(III) oxidation. Lead dioxide (PbO₂) anodes are frequently used because they facilitate the oxidation of Cr(III) to Cr(VI). jcsp.org.pkyunchtitanium.comgoogleapis.com The surface of the lead anode is oxidized to lead dioxide, which acts as a catalyst for the chromium oxidation reaction. electrochemsci.orggoogleapis.com Other anode materials that have been investigated include platinum and boron-doped diamond, with the latter showing high efficiency and stability. researchgate.netacs.org The primary anodic reaction is the oxidation of Cr(III) to Cr(VI). A competing reaction is the evolution of oxygen, which can reduce the current efficiency of the process. cecri.res.in

Factors Influencing Regeneration:

Several operational parameters significantly affect the rate and efficiency of Cr(III) oxidation:

Current Density: The rate of oxidation generally increases with current density. However, excessively high current densities can favor the oxygen evolution side reaction, leading to a decrease in current efficiency. cecri.res.inresearchgate.net

Cr(III) Concentration: The rate of oxidation is often dependent on the concentration of Cr(III) in the anolyte. researchgate.netresearchgate.net

pH: The acidity of the solution plays a role in the reaction, with the oxidation often being favorable in acidic media. jcsp.org.pk

Anode Catalysts: Doping the lead dioxide anode with other metal oxides, such as bismuth oxide (Bi-PbO₂), has been shown to enhance the electrocatalytic activity for Cr(III) oxidation, leading to higher regeneration rates compared to pure lead dioxide anodes. jcsp.org.pkresearchgate.net

Research has demonstrated that under optimized conditions, high conversion rates of Cr(III) to Cr(VI) can be achieved. For instance, studies using Bi-doped PbO₂ anodes have reported significantly faster regeneration rates compared to conventional lead anodes. researchgate.net The current efficiency for the process can vary widely depending on the operating conditions, with reported values ranging from around 20% to over 80%. cecri.res.inelectrochemsci.org

Table 1: Research Findings on Anodic Oxidation of Cr(III) to Cr(VI)

| Anode Material | Key Findings | Reference |

|---|---|---|

| Lead Dioxide (PbO₂) on Titanium | Doped with Bismuth (Bi-PbO₂) showed maximum electrocatalytic activity for Cr(III) oxidation. | jcsp.org.pk |

| Bi-doped PbO₂ | Regeneration rate was approximately four times greater than with a PbO₂ coated lead anode. | researchgate.net |

| Lead Anode | A dead time of about 20 minutes was observed before Cr(III) oxidation, required for the formation of the PbO₂ layer. Current efficiency was around 20%. | electrochemsci.org |

| Boron-doped Diamond | Current efficiency for Cr(III) oxidation decreased with increasing total current density. The diffusion of Cr(III) was the rate-determining step at certain concentrations. | researchgate.net |

| Lead Anode | Optimal current densities were found to be in the range of 1-2.5 A/dm². Higher densities favored oxygen evolution. Current efficiencies of 68-76% were achieved. | cecri.res.in |

Advanced Mechanistic Investigations of Chromic Acid Reactions

Fundamental Principles of Chromium(VI) Redox Chemistry

The oxidation of organic substrates by chromic acid is understood to proceed primarily through an inner-sphere electron transfer mechanism. sapub.org This pathway is favored when the substrate, such as an alcohol, contains donor groups like hydroxyl (-OH) that can readily displace a ligand (like water) on the chromium atom to form a chromium-substrate complex, typically a chromate (B82759) ester. sapub.orgorganic-chemistry.orglibretexts.org This initial complex formation is a key step that precedes the actual electron transfer.

The reduction of Cr(VI) to Cr(III) is not direct but proceeds through intermediate oxidation states, namely Chromium(V) and Chromium(IV). sapub.org The formation of these transient species is a critical feature of the oxidation mechanism. Although highly reactive, their presence has been confirmed through various kinetic and spectroscopic methods. sapub.orgresearchgate.net

Chromium(V): Cr(V) species are often formed when Cr(VI) reacts with a substrate. researchgate.net In some cases, Cr(V) can be generated from the reaction of Cr(VI) with Cr(IV). scispace.com This Cr(V) intermediate is itself a potent two-electron oxidant, capable of oxidizing another substrate molecule. organic-chemistry.org In the oxidation of certain substrates like lactic acid and oxalic acid, unusually stable Cr(V) complexes have been observed and studied, allowing for a more detailed investigation of their reactivity. niscpr.res.inacs.org The presence of Cr(V) intermediates can be inferred from kinetic data and, in some instances, detected directly. researchgate.net

Chromium(IV): Cr(IV) is another key intermediate, often resulting from the initial two-electron reduction of Cr(VI). scispace.com Research suggests that Cr(IV) is the species primarily responsible for the oxidative cleavage of carbon-carbon bonds, a side reaction observed in the oxidation of certain alcohols. acs.org The presence of Cr(IV) can be supported by trapping experiments and the analysis of reaction products and kinetics. acs.org The transient nature of both Cr(IV) and Cr(V) means they are quickly consumed in subsequent redox steps, ultimately leading to the final Cr(III) product. organic-chemistry.orgscispace.com

Electron Transfer Pathways in this compound Oxidations

Elucidation of Organic Reaction Mechanisms

This compound is a classic reagent for the oxidation of alcohols. libretexts.org The specific product obtained depends on the class of the alcohol (primary or secondary) and the reaction conditions. chadsprep.com Tertiary alcohols lack the necessary alpha-hydrogen and are therefore not oxidized by this reagent under normal conditions. chadsprep.comlumenlearning.com

The oxidation of a primary alcohol with this compound is a two-stage process. chadsprep.com

Formation of the Aldehyde: The first step is the oxidation of the primary alcohol to an aldehyde. The mechanism begins with the formation of a chromate ester by the reaction of the alcohol's hydroxyl group with this compound. masterorganicchemistry.com In a subsequent step, a base (often a water molecule) abstracts the proton from the alpha-carbon, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond, yielding the aldehyde. lumenlearning.commasterorganicchemistry.com

Formation of the Carboxylic Acid: In aqueous acidic solutions, such as the Jones reagent (CrO₃ in aqueous H₂SO₄), the reaction does not stop at the aldehyde. organic-chemistry.orglumenlearning.com The aldehyde product, in the presence of water, forms an aldehyde hydrate (B1144303), which is a geminal diol (a compound with two hydroxyl groups on the same carbon). lumenlearning.comstackexchange.com The this compound reagent then treats this hydrate as if it were another alcohol. stackexchange.com It forms another chromate ester with one of the hydrate's hydroxyl groups, and a similar oxidation process occurs, converting the aldehyde hydrate into a carboxylic acid. lumenlearning.com This further oxidation is why anhydrous conditions, often using a reagent like Pyridinium (B92312) Chlorochromate (PCC), are necessary to isolate the aldehyde from a primary alcohol oxidation. stackexchange.com

The oxidation of a secondary alcohol with this compound yields a ketone. libretexts.orglumenlearning.com The mechanism is analogous to the first stage of primary alcohol oxidation.

Chromate Ester Formation: The reaction initiates with the attack of the secondary alcohol's oxygen atom on the chromium atom of this compound, forming a chromate ester intermediate. lumenlearning.com

Elimination to Form Ketone: A base, typically water, removes the proton from the alpha-carbon (the carbon bearing the oxygen). masterorganicchemistry.com This proton abstraction facilitates an elimination reaction where the electrons from the C-H bond move to form a new carbon-oxygen pi bond, while the O-Cr bond breaks, with the chromium species acting as a leaving group. lumenlearning.commasterorganicchemistry.com This concerted step results in the formation of the ketone and a reduced chromium species (Cr(IV)). lumenlearning.com

Since the resulting ketone has no hydrogen atom on the carbonyl carbon, it cannot form a hydrate that can be further oxidized in the same manner. chadsprep.comlumenlearning.com Therefore, the reaction stops cleanly at the ketone stage, making this a reliable method for this specific transformation. lumenlearning.com

Research Data on this compound Oxidation

The following table presents findings on the oxidative cleavage of substituted 2-aryl-1-phenylethanols by this compound, demonstrating the influence of substituents on the reaction pathway. The data highlights that electron-donating groups in the 2-phenyl ring favor the cleavage reaction over simple ketone formation.

Data sourced from competitive reaction studies on 2-aryl-1-phenylethanols. acs.org

Oxidation of Alcohols to Carbonyl Compounds

Regioselectivity and Stereoselectivity in Alcohol Oxidation

The oxidation of alcohols by this compound can exhibit notable regioselectivity, primarily influenced by the steric and electronic environment of the hydroxyl groups. In molecules containing multiple alcohol functionalities, primary alcohols are generally more reactive towards oxidation than secondary alcohols, which are in turn more reactive than tertiary alcohols. bham.ac.uk This selectivity allows for the preferential oxidation of less sterically hindered hydroxyl groups.

The underlying mechanism involves the formation of a chromate ester intermediate. libretexts.orgmasterorganicchemistry.com The rate of formation of this ester is sensitive to the accessibility of the alcohol's oxygen atom. Primary alcohols, being the least sterically hindered, react fastest to form the chromate ester, leading to their selective oxidation in the presence of secondary or tertiary alcohols. For example, in a diol containing both a primary and a secondary alcohol group, the primary alcohol can often be selectively oxidized to a carboxylic acid while the secondary alcohol remains largely untouched, especially with careful control of reaction conditions.

Stereoselectivity is also a critical aspect of this compound oxidations. The second step of the mechanism, following the formation of the chromate ester, is an elimination reaction where a base removes a proton from the carbon bearing the oxygen. libretexts.orgyoutube.com This step typically proceeds via an E2-like mechanism, which has a strong stereoelectronic preference for an anti-periplanar arrangement of the C-H and O-Cr bonds. Consequently, the rate of oxidation can differ significantly for diastereomeric alcohols, as one isomer may be able to achieve the preferred transition state geometry more easily than the other.

Selective Oxidation of Allylic and Benzylic Alcohols

A significant feature of this compound oxidation, particularly using the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), is its ability to selectively oxidize primary allylic and benzylic alcohols to their corresponding aldehydes in high yield, rather than proceeding to the carboxylic acid. organic-chemistry.orgorganic-chemistry.org This is in contrast to the typical oxidation of primary saturated alcohols, which are readily converted to carboxylic acids under the same conditions. organic-chemistry.orgchadsprep.com

The increased stability of the conjugated π-system in the resulting α,β-unsaturated aldehyde or benzylic aldehyde is a key factor. Aldehydes that can form hydrates in the aqueous medium are susceptible to further oxidation. organic-chemistry.orgucalgary.ca However, allylic and benzylic aldehydes form hydrates to a lesser extent, which slows down the subsequent oxidation to the carboxylic acid, allowing the aldehyde to be isolated. organic-chemistry.org This method provides an efficient and cost-effective alternative to using other reagents like activated manganese dioxide. organic-chemistry.org

Research has demonstrated the effectiveness of this selective oxidation with various substrates. For instance, the oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) was achieved with an 84% yield. organic-chemistry.org This method has also been successfully applied to terpene-derived alcohols. organic-chemistry.org

Table 1: Selective Oxidation of Allylic and Benzylic Alcohols with Jones Reagent

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Cinnamyl Alcohol | Cinnamaldehyde | 84 organic-chemistry.org |

| Geraniol | Geranial | 91 organic-chemistry.org |

| Nerol | Neral | 84 organic-chemistry.org |

Oxidation of Aldehydes to Carboxylic Acids

This compound is a potent oxidizing agent for converting aldehydes into carboxylic acids. masterorganicchemistry.comjove.com This transformation is a common observation when primary alcohols are oxidized with aqueous this compound; the reaction proceeds through an aldehyde intermediate which is then rapidly oxidized further. lumenlearning.com

The mechanism for this oxidation involves the reaction of the aldehyde with water in the acidic solution to form a geminal diol, also known as an aldehyde hydrate. ucalgary.calumenlearning.com This hydrate intermediate is structurally similar to an alcohol. ucalgary.ca One of the hydroxyl groups of the hydrate attacks the chromium atom to form a chromate ester. lumenlearning.com In the final step, a base, such as water, abstracts the proton from the carbon that was originally the aldehyde's carbonyl carbon. ucalgary.ca This leads to an E2-type elimination, reforming the carbon-oxygen double bond and cleaving the O-Cr bond, which results in the formation of the carboxylic acid. ucalgary.ca Because this mechanism requires the formation of the hydrate, carrying out oxidations in strictly anhydrous conditions can prevent this over-oxidation, which is the principle behind reagents like pyridinium chlorochromate (PCC). lumenlearning.com

Oxidative Transformations of Aromatic Compounds

This compound is capable of oxidizing the alkyl side-chains of aromatic rings, a reaction known as benzylic oxidation. When an alkylbenzene possesses at least one benzylic hydrogen, treatment with hot, concentrated this compound (or potassium permanganate) will cleave the benzylic C-H bonds and oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.com For example, toluene (B28343) and its derivatives are oxidized to benzoic acid. masterorganicchemistry.com

The reaction proceeds regardless of the length of the alkyl chain; the entire chain is cleaved, leaving only the carboxylic acid attached to the aromatic ring. If the benzylic position is secondary (i.e., bonded to two other carbon atoms), the product of the oxidation is a ketone. masterorganicchemistry.com If the benzylic carbon is tertiary (lacking a C-H bond), it is resistant to oxidation under these conditions. This reaction is a powerful tool in organic synthesis for converting alkylated aromatic compounds into aromatic carboxylic acids or ketones. Under some conditions, this compound can even cleave carbon-carbon bonds during these transformations. lumenlearning.com

Mechanism of Carbon-Carbon Double Bond Oxidation

This compound can directly oxidize carbon-carbon double bonds. Mechanistic studies on the oxidation of chalcones (phenyl styryl ketones) in an acetic acid medium have provided insight into this process. rsc.org The data from these studies are consistent with a mechanism that begins with an electrophilic attack of this compound on the π-system of the carbon-carbon double bond. rsc.org This initial attack leads to the formation of a transient, cyclic chromate ester which then breaks down to form an epoxide intermediate. rsc.org The formation of this epoxide is a key step in the oxidative cleavage of the double bond that follows. This pathway highlights the electrophilic nature of this compound in its reactions with unsaturated systems.

Kinetic, Thermodynamic, and Isotope Effect Studies

Reaction Order and Rate Dependencies on Substrate and Acid Concentration

Kinetic studies of this compound oxidations reveal that the reaction order and rate dependencies are highly contingent on the specific substrate and the reaction conditions, particularly the concentration of acid.

Dependence on Acid Concentration: this compound oxidations are generally acid-catalyzed. niscpr.res.innih.gov The rate of reaction typically increases with increasing acid concentration. The order of dependence on acid concentration can vary. For the oxidation of camphor, the reaction is first-order with respect to [H+]. niscpr.res.in In the case of l-tryptophan, a more complex fractional-second-order dependence on acid concentration is observed. doaj.orgresearchgate.netaun.edu.eg This indicates that one or more protonation steps are involved in forming the active oxidizing species or the substrate-oxidant complex.

Dependence on Substrate Concentration: As mentioned, the reaction order with respect to the substrate can be either first-order or fractional-first-order. A first-order dependence implies that the substrate is directly involved in the rate-determining step. A fractional order, as seen with l-tryptophan, supports a mechanism where an intermediate complex is formed between the protonated substrate and this compound, which then decomposes in the rate-limiting step. doaj.orgresearchgate.net

Table 2: Kinetic Dependencies in this compound Oxidations for Various Substrates

| Substrate | Order in [this compound] | Order in [Substrate] | Order in [H⁺] | Reference |

|---|---|---|---|---|

| Chondroitin-4-sulfate | 1 | Fractional-first | Acid-catalyzed | nih.gov |

| L-Tryptophan | 1 | Fractional-first | Fractional-second | doaj.org, aun.edu.eg, researchgate.net |

| Chalcones | 1 | 1 | - | rsc.org |

| Camphor | 1 | 1 | 1 | niscpr.res.in |

Determination of Activation Parameters

The rates of chemical reactions are profoundly influenced by temperature, and the quantitative study of this relationship allows for the determination of activation parameters, which provide crucial insights into the transition state of the rate-determining step. The activation parameters of interest include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These are typically determined by studying the reaction kinetics at various temperatures and applying the Eyring equation.

In the context of this compound oxidations, particularly of alcohols, the determination of activation parameters has been instrumental in elucidating the reaction mechanism. For instance, the oxidation of various aromatic secondary alcohols using a polymer-supported this compound has been studied, and the activation parameters were calculated. cdnsciencepub.com Similarly, the kinetics of the this compound oxidation of benzhydrols have been investigated, with activation parameters evaluated from Arrhenius plots. masterorganicchemistry.com

A study on the this compound oxidation of d,l-mandelic acid in the presence of 1,10-phenanthroline (B135089) as a promoter evaluated the activation parameters using the Eyring equation. chemistrysteps.com The high value of ΔH‡ observed in this study indicated that the catalyzed pathway is favored primarily due to a very high negative value of ΔS‡. chemistrysteps.com This suggests a more ordered transition state in the catalyzed reaction.

The data below, compiled from various studies, illustrates the typical range of activation parameters observed for this compound oxidations of different substrates.

Table 1: Activation Parameters for the this compound Oxidation of Various Alcohols

| Substrate | Oxidant System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Benzyl (B1604629) Alcohol | Polymer-supported this compound | 49 ± 3 | -55 ± 2 | - | rroij.com |

| 4-Bromophenylethanol | Amberlite 400 [Cl⁻] supported this compound | - | - | - | fiveable.me |

| 4-Chlorophenylethanol | Amberlite 400 [Cl⁻] supported this compound | - | - | - | fiveable.me |

| 4-Iodophenylethanol | Amberlite 400 [Cl⁻] supported this compound | - | - | - | fiveable.me |

| d,l-Mandelic Acid | This compound with 1,10-phenanthroline | High value reported | High negative value reported | - | chemistrysteps.com |

| Benzhydrol | This compound | - | - | - | masterorganicchemistry.com |

Note: Specific numerical values for all parameters were not available in all cited literature.

The sign and magnitude of these parameters offer mechanistic clues. A negative entropy of activation, for example, often points towards a cyclic or highly organized transition state, a feature that has been proposed in the mechanism of this compound oxidation of alcohols.

Investigation of Primary Kinetic Isotope Effects

The primary kinetic isotope effect (KIE) is a powerful tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of a normal substrate with that of an isotopically labeled substrate, typically where a hydrogen atom at a specific position is replaced by its heavier isotope, deuterium (B1214612) (D). A significant KIE (typically kH/kD > 2) is observed if the C-H bond is cleaved in the slow step of the reaction.

In the this compound oxidation of alcohols, the KIE has been a cornerstone in establishing the mechanism. The oxidation of isopropyl alcohol, for instance, shows a significant primary kinetic isotope effect, indicating that the C-H bond on the alcohol-bearing carbon is broken in the rate-determining step. libretexts.org This finding supports a mechanism involving the decomposition of a chromate ester intermediate.

Further studies on the this compound oxidation of aryl trifluoromethyl alcohols revealed that the magnitude of the deuterium isotope effect correlates inversely with the ease of oxidation of the alcohol. libretexts.orgaun.edu.eg This observation was interpreted in terms of a unimolecular decomposition of the chromate ester of the alcohol. libretexts.orgaun.edu.eg The oxidation of benzhydrol[α-D] was found to be 6.5 times slower than its non-deuterated counterpart, providing strong evidence for a rate-determining hydride ion transfer from the α-carbon of the benzhydroxy chromate ester. masterorganicchemistry.com

Table 2: Primary Kinetic Isotope Effects in this compound Oxidation of Alcohols

| Substrate | kH/kD | Temperature (°C) | Reference |

|---|---|---|---|

| Isopropyl-d alcohol ((CH₃)₂CDOH) | 6.6 | 25 | aun.edu.eg |

| Benzhydrol-α-d | 6.5 | 55 | masterorganicchemistry.com |

| Aryl trifluoromethyl alcohols (ArCDOHCF₃) | Varies (inversely with rate) | - | libretexts.orgaun.edu.eg |

| 2-propanol | ~7 | - | libretexts.org |

The consistently large KIE values observed in these studies provide compelling evidence for the cleavage of the α-C-H bond in the rate-limiting step of the oxidation of primary and secondary alcohols by this compound.

Influence of Solvent Systems and Ligand Effects on Reactivity

Aqueous and Non-Aqueous Reaction Environments (e.g., Jones Reagent)

This compound oxidations are traditionally carried out in aqueous acidic solutions. However, the use of non-aqueous and mixed solvent systems has led to the development of more versatile and selective reagents.

The Jones reagent , a solution of chromium trioxide in a mixture of aqueous sulfuric acid and acetone (B3395972), is a classic example of a modified this compound system. orientjchem.orgacs.orgresearchgate.net The acetone serves as an organic solvent for the alcohol substrate, allowing for a homogeneous reaction mixture. The Jones oxidation is known for its rapid and efficient conversion of secondary alcohols to ketones and primary alcohols to carboxylic acids. orientjchem.orgresearchgate.net The oxidation of primary alcohols proceeds via an aldehyde intermediate, which in the aqueous environment forms a hydrate that is readily further oxidized. libretexts.org Kinetic studies in aqueous acetone solutions have shown that the reaction rate can be over 700 times greater than in water alone, a rate enhancement comparable to that observed in aqueous acetic acid. researchgate.net

The move to anhydrous, non-aqueous solvents has been crucial for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids. This is because, in the absence of water, the intermediate aldehyde cannot form the hydrate necessary for further oxidation. libretexts.orgresearchgate.net

Role of Ancillary Anions and Complexing Agents

The reactivity of the Cr(VI) center can be fine-tuned by the presence of ancillary anions and complexing agents. These species can coordinate to the chromium, altering its electrophilicity and steric environment.

The chloride ion (Cl⁻) , for instance, is a key component of Pyridinium Chlorochromate (PCC). In the formation of the chromate ester intermediate during PCC oxidations, a chloride ion is displaced. masterorganicchemistry.comaun.edu.eg The pyridinium ion and the chloride counterion in PCC help to solubilize the reagent and stabilize the chromium species. libretexts.org

The effect of other anions, such as perchlorate (B79767) (ClO₄⁻) , has also been investigated. In some studies of this compound oxidation in aqueous perchlorate solutions, it was found that varying the ionic strength by adding sodium perchlorate had no significant effect on the reaction rate. cdnsciencepub.combenthamopen.com This suggests that the transition state does not involve a significant change in charge separation that would be sensitive to the ionic strength of the medium.

Complexing agents like 2,2'-bipyridyl (bipy) and oxalic acid can act as catalysts in this compound oxidations. researchgate.netorientjchem.orglongdom.org These agents form reactive complexes with Cr(VI), such as Cr(VI)-bipy and Cr(VI)-Oxa, which are believed to be the active electrophiles. orientjchem.org The mechanism is thought to involve the formation of a ternary complex between the Cr(VI)-ligand species and the substrate, which then undergoes redox decomposition. orientjchem.orglongdom.org For example, the oxalic acid catalyzed this compound oxidation of benzhydrol is proposed to proceed through a ternary complex that decomposes in a rate-determining step involving a cyclic transition state.

Functionalization with Modified Chromium(VI) Reagents (e.g., Collins Reagent, Pyridinium Chlorochromate)

To overcome the limitations of aqueous this compound, particularly its high acidity and lack of selectivity in the oxidation of primary alcohols, several modified chromium(VI) reagents have been developed. These reagents are typically used in non-aqueous, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂).

The Collins reagent is a complex of chromium trioxide with pyridine (B92270) (CrO₃·2Py) used in dichloromethane. orientjchem.orglongdom.org This reagent allows for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones under neutral conditions, making it suitable for acid-sensitive substrates. orientjchem.org The pyridine ligands modify the reactivity of the chromium trioxide and improve its solubility in organic solvents. fiveable.me

Pyridinium Chlorochromate (PCC) , with the formula [C₅H₅NH][CrO₃Cl], is another widely used mild oxidizing agent. libretexts.orgaun.edu.eglongdom.org It is prepared from chromium trioxide, pyridine, and hydrochloric acid. researchgate.net PCC oxidizes primary alcohols to aldehydes and secondary alcohols to ketones, and importantly, it does not oxidize aldehydes further to carboxylic acids because the reaction is carried out in an anhydrous medium. libretexts.orgaun.edu.eg The mechanism of PCC oxidation involves the formation of a chromate ester, followed by an elimination reaction to yield the carbonyl compound. masterorganicchemistry.comlibretexts.org

These modified reagents represent significant advancements in the functionalization of molecules using chromium(VI) chemistry, offering greater selectivity and milder reaction conditions compared to traditional this compound oxidations.

Analytical and Characterization Methodologies for Chromic Acid Systems

Spectroscopic and Spectrophotometric Quantification of Chromium(VI)

Spectroscopic methods are widely used for the quantification of Cr(VI) due to their sensitivity and specificity, particularly when combined with derivatization agents.

UV/VIS Spectrophotometry with Derivatization Techniques (e.g., Diphenylcarbazide)

UV/Visible spectrophotometry, in conjunction with a complexing agent, is a standard and highly sensitive method for determining the concentration of hexavalent chromium. epa.gov The most common derivatizing agent used is 1,5-diphenylcarbazide (B1670730) (DPC). core.ac.uklovibond.com

Principle: In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to form a highly colored red-violet chromium-diphenylcarbazone complex. core.ac.uklovibond.commetrohm.com The intensity of this color is directly proportional to the concentration of Cr(VI) present in the sample and can be measured by its absorbance at a specific wavelength, typically around 540 nm. epa.govcore.ac.ukub.ac.id The reaction is very sensitive, allowing for the detection of low concentrations of Cr(VI). epa.gov

Methodology: The general procedure involves acidifying the sample, adding the DPC solution, and allowing time for the color to fully develop before measuring the absorbance with a spectrophotometer. epa.govlovibond.com A calibration curve is prepared using standard solutions of known Cr(VI) concentrations to quantify the amount in the sample. core.ac.ukub.ac.id It is important to control the pH, as the reaction is pH-dependent. ub.ac.id The method can be adapted to determine total chromium by first oxidizing any trivalent chromium [Cr(III)] present to Cr(VI) before the DPC reaction. lovibond.cominflibnet.ac.in

Interferences: Certain substances can interfere with the analysis. For instance, hexavalent molybdenum and mercury can also form colored complexes with DPC, although their interference is minimal at low concentrations. epa.gov Vanadium can interfere more significantly. epa.gov Iron interference can be suppressed by the addition of phosphoric acid. lovibond.com Turbidity in the sample can also affect absorbance readings and may need to be corrected for by measuring a blank. epa.gov

Linearity and Detection Limits: The Beer-Lambert law, which states that absorbance is proportional to concentration, is followed over a specific concentration range. For the DPC method, this linear range is typically narrow, from approximately 0 to 0.8 mg/L of Cr(VI). academie-sciences.frresearchgate.net For higher concentrations, direct UV-visible spectrophotometry without DPC can be used, which offers a wider linear range but is less sensitive. academie-sciences.frresearchgate.net

Chromatographic Separation and Detection Techniques

Chromatographic methods, particularly ion chromatography, offer a powerful approach for the speciation and quantification of different forms of chromium.

Ion Chromatography for Hexavalent Chromium Species

Ion chromatography (IC) is a robust and widely used technique for the determination of hexavalent chromium, often specified in regulatory methods such as EPA Method 218.6 and SW-846 Method 7199. enthalpy.comusgs.gov This method allows for the separation of Cr(VI) as the chromate (B82759) ion (CrO₄²⁻) from other ions in a sample matrix. enthalpy.comnemi.gov

Principle: The fundamental principle of ion chromatography involves the separation of ions based on their affinity for an ion-exchange resin packed in a column. enthalpy.com A liquid mobile phase, known as the eluent, carries the sample through the column. enthalpy.com In the case of Cr(VI) analysis, an anion-exchange column is typically used to retain the negatively charged chromate ions. usgs.gov

Methodology: A water sample is first filtered and its pH adjusted to a range of 9.0-9.5. enthalpy.comnemi.gov An aliquot of the prepared sample is then injected into the ion chromatograph. nemi.gov As the sample passes through the analytical column, the chromate ions are separated from other sample components. enthalpy.com

Detection: After separation, the Cr(VI) is commonly detected using post-column derivatization. cdc.govchromatographytoday.com This involves reacting the eluted Cr(VI) with 1,5-diphenylcarbazide to form the characteristic magenta-colored complex, which is then quantified by a UV/VIS detector at approximately 530 nm. metrohm.comchromatographytoday.com This approach enhances the specificity and sensitivity of the detection. chromatographytoday.com Alternatively, direct detection by a conductivity detector or coupling the IC system with an inductively coupled plasma mass spectrometer (ICP-MS) can be employed for even lower detection limits. thermofisher.comlcms.cz

Interferences and Sample Preparation: High concentrations of other anions, such as chloride and sulfate (B86663), can overload the column and interfere with the separation of Cr(VI). nemi.gov A guard column is often used to remove organic compounds from the sample before it reaches the analytical column. nemi.gov For solid samples like soil, a digestion process is necessary to extract the Cr(VI) prior to analysis. enthalpy.com Proper sample preservation, including pH adjustment and storage at low temperatures, is crucial to prevent the reduction of Cr(VI) to Cr(III). usgs.govnemi.gov

Performance: Ion chromatography offers high precision and accuracy for Cr(VI) quantification. enthalpy.com The method is highly sensitive, with detection limits reaching the sub-µg/L (parts per billion) level, making it suitable for environmental monitoring and compliance testing. chromatographytoday.compsu.edu

Electrochemical Analytical Methods

Electrochemical methods provide an alternative means for the quantification of Cr(VI), relying on the measurement of electrical properties of the analyte.

Differential Pulse Polarography for Chromium(VI) Determination

Differential pulse polarography (DPP) is a sensitive electrochemical technique used for the determination of hexavalent chromium in various samples, including water and industrial extracts. epa.govosha.gov

Principle: DPP measures the peak current generated from the reduction of Cr(VI) to Cr(III) at a dropping mercury electrode (DME) as a potential is scanned. epa.gov The potential at which the peak current occurs is characteristic of the analyte, and the height of the peak is proportional to its concentration.

Methodology: The analysis is performed in a supporting electrolyte solution, which provides conductivity and controls the pH. Common electrolytes include ammonium (B1175870) hydroxide (B78521)/ammonium chloride buffer or sodium hydroxide. epa.govepa.gov For instance, in a 0.125 M ammoniacal electrolyte, the reduction of Cr(VI) produces a peak at approximately -0.250 V versus a silver/silver chloride (Ag/AgCl) electrode. epa.gov In 0.1 M sodium hydroxide at a pH of 12.7, the peak appears around -1.14 V. epa.gov The sample is placed in a polarographic cell, deoxygenated by purging with nitrogen gas, and the differential pulse polarogram is recorded. osha.govsphinxsai.com Quantification is typically performed using the method of standard additions to compensate for matrix effects. epa.gov

Detection Limits and Interferences: DPP is a sensitive technique with a lower limit of detection for Cr(VI) reported to be around 10 µg/L, which can be further lowered by optimizing instrumental conditions. epa.gov The method can quantify concentrations up to several mg/L. epa.gov Potential interferences include other metal ions that can be reduced at similar potentials. For example, copper can interfere in an ammoniacal electrolyte, but this can be mitigated by adjusting the electrolyte concentration. epa.gov Reducing agents present in the sample, such as ferrous iron, can reduce Cr(VI) to Cr(III), leading to inaccurate results, which necessitates prompt analysis. epa.gov

Titrimetric Methods for Chromic Acid Assay

Titrimetric, or volumetric, analysis provides a classical and reliable means for determining the concentration of this compound, particularly in concentrated solutions like those found in chromium plating baths. nmfrc.org

Principle: These methods are based on a redox reaction between this compound (the analyte) and a standard solution of a reducing agent (the titrant). The endpoint of the titration, where all the this compound has reacted, is detected by a color change from an indicator or by an electrochemical measurement.

Common Titrants and Indicators: Two widely used titrimetric methods for this compound are:

Ferrous Ammonium Sulfate Titration: In this method, the sample is acidified, typically with phosphoric acid, and titrated with a standardized solution of ferrous ammonium sulfate. nmfrc.org A redox indicator, such as sodium diphenylamine (B1679370) sulfonate or Ferroin, is used to signal the endpoint, which is often a green color. dtic.mildtic.mil The phosphoric acid helps to prevent color interference from ferric ions that are formed during the reaction. nmfrc.org

Sodium Thiosulfate (B1220275) (Iodide) Titration: This method involves adding an excess of potassium iodide to an acidified sample of the this compound solution. nmfrc.org The this compound oxidizes the iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate, using a starch solution as an indicator. nmfrc.org The endpoint is marked by the disappearance of the blue starch-iodine complex. nmfrc.org

Calculations: The concentration of this compound is calculated based on the stoichiometry of the redox reaction and the volume of the standard titrant consumed to reach the endpoint. dtic.mil

Interferences and Considerations: The accuracy of titrimetric methods can be affected by the presence of other oxidizing or reducing substances in the sample. In the sodium thiosulfate method, copper ions can interfere, leading to a positive error. nmfrc.org The stability of the titrant is also a consideration; for example, sodium thiosulfate solutions need to be standardized regularly. dtic.mil Despite these factors, titrimetric methods are valued for their precision and are a standard procedure for assaying this compound in industrial settings. nmfrc.org

| Analytical Method | Principle | Typical Application | Key Findings/Data |

| UV/VIS Spectrophotometry with DPC | Colorimetric reaction between Cr(VI) and 1,5-diphenylcarbazide. | Low concentration Cr(VI) in water and juices. | Maximum absorbance at ~540 nm; Linear range typically 0-0.8 mg/L. core.ac.ukacademie-sciences.frresearchgate.net |

| Ion Chromatography (IC) | Anion-exchange separation of CrO₄²⁻ followed by detection. | Speciation of Cr(VI) in environmental waters. | Used in EPA methods; detection limits in the µg/L range. enthalpy.comchromatographytoday.com |

| Differential Pulse Polarography (DPP) | Electrochemical reduction of Cr(VI) at a dropping mercury electrode. | Trace Cr(VI) in water and waste extracts. | Detection limits around 10 µg/L; peak potential varies with electrolyte. epa.gov |

| Titrimetry | Redox titration with a standard reducing agent. | High concentration this compound in plating solutions. | Methods include ferrous ammonium sulfate and sodium thiosulfate titrations. nmfrc.org |

Redox Titrations (e.g., Ferrous Ammonium Sulfate Titration)

Redox titration is a widely accepted and rapid method for determining the concentration of this compound, particularly in industrial settings like chromium plating baths. dtic.milnmfrc.orgdtic.mil The principle of this analysis involves the reduction of hexavalent chromium (Cr(VI)) in this compound to trivalent chromium (Cr(III)) by a reducing agent of a known concentration. Ferrous ammonium sulfate is a common titrant for this purpose. dtic.milnmfrc.org

The procedure typically involves diluting a sample of the this compound solution and acidifying it. dtic.mil A mixture of sulfuric acid and phosphoric acid is often used; phosphoric acid complexes the resulting ferric ions, which prevents their yellow color from obscuring the endpoint. dtic.milnmfrc.org A redox indicator, such as sodium diphenylamine sulfonate, is added to the solution. dtic.mildtic.mil The ferrous ammonium sulfate solution is then titrated against the this compound sample until the indicator changes color, signaling the endpoint. For sodium diphenylamine sulfonate, the endpoint is marked by a transition to a green color. dtic.mil

The stability of the ferrous ammonium sulfate titrant is a key advantage, although it must be standardized against a primary standard like potassium dichromate. dtic.milsatyensaha.com

Table 1: Reagents for this compound Titration

| Reagent | Purpose | Typical Concentration/Preparation |

|---|---|---|

| Ferrous Ammonium Sulfate | Titrant (Reducing Agent) | 45.0 g/L in a solution containing 60 ml/L sulfuric acid dtic.mildtic.mil |

| Sulfuric Acid | Provides acidic medium for the reaction | Concentrated, added to both sample and titrant solutions dtic.mil |

| Phosphoric Acid | Complexes Fe³⁺ ions to prevent color interference nmfrc.org | Concentrated, added to the sample solution before titration dtic.mil |

| Sodium Diphenylamine Sulfonate | Redox Indicator | 10.0 g/L aqueous solution dtic.mildtic.mil |

| Potassium Dichromate | Primary Standard for titrant standardization | 4.90 g/L analytical reagent grade solution dtic.mildtic.mil |

Potentiometric and Conductometric Titration Applications

Instrumental methods like potentiometric and conductometric titrations offer alternatives to manual titrations using chemical indicators, especially for colored or turbid solutions. uomustansiriyah.edu.iqumcs.pl

Potentiometric Titration Potentiometric titration determines the endpoint of a reaction by measuring the change in potential of a suitable electrode. For chromate solutions, this involves monitoring the potential as a titrant is added. The endpoint is identified by the point of maximum potential change. Various ion-selective electrodes (ISEs) have been developed for chromate quantification. researchgate.netjournalofchemistry.orgresearchgate.netsid.ir For instance, PVC membrane electrodes incorporating specific ionophores can show a Nernstian response to chromate ions over a wide concentration range. researchgate.netresearchgate.net The titration of a chromate solution with a precipitating agent like lead nitrate (B79036) can be monitored using such an electrode, with the endpoint determined from the inflection point of the titration curve. researchgate.net The optimal pH range for these measurements is typically between 7 and 10, as outside this range, other chromium species or competing ions can interfere with the electrode's response. researchgate.netresearchgate.net

Conductometric Titration Conductometric titration relies on the change in electrical conductivity of a solution as one ion is replaced by another with a different ionic mobility. uomustansiriyah.edu.iqumcs.pl When titrating a solution containing chromate ions, the conductivity is plotted against the volume of titrant added. The resulting plot consists of two lines of different slopes, and their intersection point indicates the equivalence point. uomustansiriyah.edu.iq This method is particularly advantageous for titrating weak acids against weak bases or in situations where a visual endpoint is difficult to detect. umcs.pl For example, the reaction between chromic chlorides and silver nitrate has been investigated using conductometric titration to determine the number of ionised chlorine atoms. rsc.org The titrant should ideally be significantly more concentrated than the analyte solution to minimize volume changes and keep the plot linear. uomustansiriyah.edu.iq

Advanced Sampling and Sample Preparation Techniques for Research Matrices

Air Sampling for Occupational Exposure Assessment

Assessing occupational exposure to airborne this compound mists and hexavalent chromium compounds is critical. Standardized methods from agencies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) are employed for this purpose. sgsgalson.comlcslaboratory.comcdc.gov

The common sampling methodology involves drawing a known volume of air from the worker's breathing zone through a filter housed in a cassette. youtube.comnih.gov The filter collects the airborne particulate matter containing hexavalent chromium.

Key Sampling Parameters:

Sampling Media: Polyvinyl chloride (PVC) filters with a 5.0 µm pore size are frequently used. sgsgalson.comnih.govclu-in.org For specific operations like chromium plating, NaOH-coated quartz fiber filters may also be used. sgsgalson.comosha.gov

Sampling Device: The filter is placed in a 25-mm or 37-mm polystyrene cassette. sgsgalson.comosha.gov For assessing the inhalable fraction of dust, an Institute of Medicine (IOM) sampler is required. health.milchubb.com

Sampling Pump: A personal sampling pump calibrated to a specific flow rate, typically between 1 and 4 liters per minute (LPM), is connected to the cassette. sgsgalson.com OSHA Method ID-215 recommends a flow rate of 2.0 L/min. sgsgalson.comosha.gov

Sample Handling: After sampling, the cassettes are sealed and sent to a laboratory for analysis. youtube.com Some methods, like NIOSH 7600, require the filter to be removed from the cassette within an hour of sampling and placed in a vial to prevent reactions with the backup pad. sgsgalson.comosha.gov However, studies for OSHA ID-215 indicated that for certain sample types, separation is not required. osha.gov

Table 2: Comparison of Common Air Sampling Methods for Hexavalent Chromium

| Method | Sampling Media | Recommended Flow Rate | Key Features |

|---|---|---|---|

| OSHA ID-215 | 37-mm or 25-mm PVC filter sgsgalson.comosha.gov | 2.0 L/min osha.gov | Uses ion chromatography for analysis; highly sensitive and specific for Cr(VI). sgsgalson.com Employs an alkaline extraction solution. sgsgalson.com |

| NIOSH 7600 | 37-mm PVC filter lcslaboratory.comcdc.gov | 1-4 L/min sgsgalson.com | Uses visible absorption spectrophotometry. cdc.gov Can differentiate between soluble and insoluble Cr(VI) based on the extraction solution used. cdc.gov |

| NIOSH 7605 | PVC filter nih.gov | Appropriate calibrated flow rate nih.gov | Uses ion chromatography with a post-column reactor, similar to OSHA ID-215. nih.govcdc.gov |

Extraction and Preservation Protocols for Environmental Samples

The accurate measurement of hexavalent chromium in environmental matrices like soil and water depends heavily on proper extraction and preservation protocols. The primary challenge is to ensure that the speciation of chromium is maintained, preventing the reduction of Cr(VI) to Cr(III) or the oxidation of Cr(III) to Cr(VI) during sample handling and storage. usgs.govnih.gov

Extraction from Soil and Solid Matrices: EPA Method 3060A is a standard procedure for extracting hexavalent chromium from solid samples. epa.gov This method involves an alkaline digestion to solubilize both water-soluble and insoluble Cr(VI) compounds. epa.gov

Procedure: The sample is heated (e.g., at 90-95°C) with an alkaline solution (e.g., 0.5 M sodium hydroxide and 0.28 M sodium carbonate). epa.gov

Stabilization: The alkaline conditions help stabilize Cr(VI) and prevent its reduction. epa.gov The digestate is then filtered prior to analysis. epa.govepa.gov

Alternative Methods: Accelerated Solvent Extraction (ASE) using an alkaline solution (e.g., ammonium sulfate/ammonium hydroxide) has been shown to be a faster alternative to traditional digestion methods for soil matrices. thermofisher.com

Preservation of Water Samples: For water samples, the stability of Cr(VI) is a major concern as it can be reduced by organic matter, especially in acidic conditions. usgs.gov

pH Adjustment: To preserve Cr(VI), water samples should be adjusted to a pH between 9.0 and 9.5. scirp.orgsemanticscholar.org This is typically achieved by adding a buffer solution. An ammonium sulfate/ammonium hydroxide buffer has been found to be effective. scirp.orgsemanticscholar.org Acidification of samples for Cr(VI) analysis must be avoided. usgs.gov

Filtration: Samples should be filtered through a 0.45 µm membrane filter soon after collection to remove particulate matter that could contain reducing agents. usgs.govthermofisher.com

Storage: Samples should be stored at low temperatures (e.g., 4°C) to inhibit reduction and analyzed as quickly as possible. usgs.gov Studies have shown that Cr(VI) can be stable for up to 30 days in field-moist soil samples and for 168 hours in the alkaline digestate when stored properly. epa.gov

Research Applications in Advanced Chemical Systems and Materials Science

Role of Chromic Acid in Catalytic Processes

This compound and its derivatives are utilized as catalysts in several chemical reactions, primarily owing to their potent oxidizing capabilities. nus.edu.sg In organic synthesis, it serves as an essential catalyst for oxidizing alcohols to aldehydes and ketones, a critical step in the production of fine chemicals and pharmaceuticals. nus.edu.sg The catalytic activity of this compound can be influenced by the reaction medium; for instance, micellar systems are well-suited for catalytic processes involving this compound, as they can concentrate reactants and enhance reaction rates. researchgate.net

Research has also explored the acceleration of certain reactions by this compound, such as the reaction between bromic acid and hydriodic acid, demonstrating a unique form of catalysis. acs.org However, it is important to distinguish its catalytic role from co-oxidation processes. In a true catalytic process, the catalyst is not consumed, whereas in co-oxidation reactions involving this compound, such as the simultaneous oxidation of isopropanol (B130326) and lactic acid, the chromium(VI) is reduced to chromium(III). orientjchem.org The specialty chemicals sector uses this compound as a precursor in the synthesis of chrome-based catalysts for applications like petrochemical refining.

Applications in Organic Synthesis and Functional Group Transformations

This compound is a well-established reagent for oxidation in organic chemistry. longdom.orglibretexts.org It is typically generated in situ by adding a chromium source—such as chromium trioxide (CrO₃), sodium dichromate (Na₂Cr₂O₇), or potassium dichromate (K₂Cr₂O₇)—to an acid like sulfuric acid. libretexts.orgmasterorganicchemistry.com

The primary application of this compound in organic synthesis is the oxidation of alcohols. masterorganicchemistry.com

Primary Alcohols to Carboxylic Acids: this compound effectively oxidizes primary alcohols to carboxylic acids. longdom.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through an initial oxidation to an aldehyde, which is then further oxidized to the carboxylic acid. longdom.orglibretexts.org

Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to ketones using this compound. longdom.orgpharmacy180.comlibretexts.org This method, often referred to as the Jones oxidation when using a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), is efficient and straightforward. pharmacy180.com Ketones are generally resistant to further oxidation, making this a reliable transformation. pharmacy180.com

Tertiary Alcohols: Tertiary alcohols are unreactive to oxidation by this compound. libretexts.org

The mechanism for the oxidation of alcohols involves the formation of a chromate (B82759) ester intermediate. This is created by the addition of the alcohol's oxygen atom to the chromium atom. A base, typically water, then abstracts a proton from the carbon attached to the oxygen, leading to the formation of a carbon-oxygen double bond and the cleavage of the oxygen-chromium bond. libretexts.orgmasterorganicchemistry.com While effective, milder reagents like pyridinium (B92312) chlorochromate (PCC) are sometimes preferred for oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

Material Surface Treatment and Modification Research

This compound is extensively researched and applied in the surface treatment and modification of various materials, including metals and polymers, to enhance properties such as corrosion resistance and adhesion. taylorandfrancis.commdpi.com

This compound anodizing (CAA) is a critical electrochemical surface treatment, especially for high-strength aluminum alloys used in the aerospace industry, such as the 2024-T3 and 7050 T7451 alloys. etcnmachining.comdtic.milmetu.edu.tr The process involves making the aluminum part the anode in an electrolytic cell containing a this compound solution. etcnmachining.com

When an electric current is applied, a thin, dense, and amorphous layer of aluminum oxide (Al₂O₃) is formed on the surface. etcnmachining.comgoogle.com This oxide layer is typically 5-10 μm thick and provides excellent corrosion protection. etcnmachining.commdpi.com The process is favored in aerospace applications because the thin coating has a minimal effect on the fatigue strength of the underlying metal compared to thicker coatings produced by other methods like sulfuric acid anodizing. etcnmachining.comgoogle.com The CAA process generally includes pre-treatment steps like degreasing and etching to clean the surface before anodizing. dtic.milmetu.edu.tr Following anodizing, a sealing step, often involving a hot, dilute this compound solution, can be used to close the pores in the oxide layer, further improving corrosion resistance. dtic.milsae.org

This compound and its salts (chromates) are effective corrosion inhibitors for various metals, including iron and aluminum alloys. taylorandfrancis.comcdnsciencepub.comrsc.org The primary mechanism involves the formation of a stable, protective passive film on the metal surface. rsc.orgresearchgate.net

For iron, the inhibition mechanism involves the this compound or chromate ions repairing defects in the natural air-formed oxide film, making it more protective against corrosive agents. rsc.org In the case of chromate esters used as inhibitors, they first hydrolyze to release chromate ions at the metal-solution interface, which then act to inhibit corrosion. cdnsciencepub.com Anodic inhibitors like chromates work by blocking the anodic reaction, which supports the natural passivation of the metal surface. researchgate.netmdpi.com They help form a protective oxide layer that leads to a significant anodic shift in potential, thereby reducing the corrosion rate. mdpi.com

Surface treatment with this compound has been shown to significantly improve the adhesion of subsequent coatings, paints, and adhesives. mdpi.commdpi.comlboro.ac.uk This is crucial in industries like aerospace, where strong and durable adhesive bonding of aluminum structures is required. hep.com.cnntnu.no

On Metals: For aluminum alloys, the porous and chemically active surface created by this compound anodizing provides an excellent base for mechanical interlocking with primers and adhesives. mdpi.comhep.com.cn Research has focused on optimizing the anodizing and sealing processes to achieve the best balance between corrosion resistance and paint adhesion. sae.org A new sealing process using a dilute solution of this compound and metal chromates was developed to create films with superior paint adhesion. sae.org